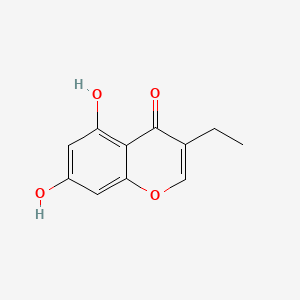
Lathodoratin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lathodoratin is a member of chromones.
Aplicaciones Científicas De Investigación
Chemical Structure and Biosynthesis
Lathodoratin is characterized as a 3-ethylchromone phytoalexin. Its biosynthesis involves the incorporation of precursors derived from polyketide pathways and amino acids, particularly isoleucine. Studies have shown that this compound is produced in response to stress factors like cupric sulfate treatment in sweet pea pods, indicating its role in plant defense mechanisms .
Medicinal Applications
- Antioxidant Activity :
- Antibacterial Properties :
- Phytochemical Studies :
Agricultural Applications
- Plant Defense Mechanism :
- Natural Pesticide Development :
Environmental Applications
- Bioremediation :
- Water Purification :
Case Study 1: Antioxidant Efficacy
A study investigating the antioxidant activity of this compound showed that it effectively inhibited lipid peroxidation in vitro. The results indicated that this compound could serve as a protective agent against oxidative damage in cellular models, making it a candidate for further exploration in pharmacological applications.
Case Study 2: Antibacterial Effectiveness
In another study focusing on the antibacterial properties of this compound, researchers tested various concentrations against Gram-positive and Gram-negative bacteria. The findings revealed significant antibacterial activity, particularly against Staphylococcus aureus, suggesting its potential use in developing new antimicrobial treatments.
Propiedades
Número CAS |
76693-50-0 |
|---|---|
Fórmula molecular |
C11H10O4 |
Peso molecular |
206.19 g/mol |
Nombre IUPAC |
3-ethyl-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C11H10O4/c1-2-6-5-15-9-4-7(12)3-8(13)10(9)11(6)14/h3-5,12-13H,2H2,1H3 |
Clave InChI |
SCZKCXUGDWJJGV-UHFFFAOYSA-N |
SMILES |
CCC1=COC2=CC(=CC(=C2C1=O)O)O |
SMILES canónico |
CCC1=COC2=CC(=CC(=C2C1=O)O)O |
Apariencia |
Solid powder |
Key on ui other cas no. |
76693-50-0 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Lathodoratin; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















